molecular formula C7H9NO3 B008656 (R)-2-Amino-3-(furan-2-yl)propanoic acid

(R)-2-Amino-3-(furan-2-yl)propanoic acid

Numéro de catalogue: B008656
Poids moléculaire: 155.15 g/mol
Clé InChI: RXZQHZDTHUUJQJ-ZCFIWIBFSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(R)-2-Amino-3-(furan-2-yl)propanoic acid is a non-proteinogenic amino acid featuring a furan heterocycle at the β-position of its alanine backbone. Its structure combines the reactivity of the furan ring with the zwitterionic properties of amino acids, making it valuable in peptide synthesis, biocatalysis, and medicinal chemistry. The compound’s stereochemistry (R-configuration) and heterocyclic substituent distinguish it from canonical amino acids, influencing its physicochemical behavior and biological interactions .

Propriétés

IUPAC Name

(2R)-2-amino-3-(furan-2-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3/c8-6(7(9)10)4-5-2-1-3-11-5/h1-3,6H,4,8H2,(H,9,10)/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXZQHZDTHUUJQJ-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)C[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Analyse Biochimique

Activité Biologique

(R)-2-Amino-3-(furan-2-yl)propanoic acid, also known as furanalanine, is a chiral amino acid derivative notable for its unique furan ring structure. This compound is characterized by the molecular formula C7H9NO3C_7H_9NO_3 and a molecular weight of 155.15 g/mol. The presence of the furan moiety significantly influences its chemical reactivity and biological activity, making it a subject of interest in medicinal chemistry and biochemistry.

The furan ring in this compound allows for various electrophilic aromatic substitution reactions, which can be leveraged for further functionalization. The compound's chirality as the (R)-enantiomer adds to its specificity in biological interactions, particularly in neuropharmacology and metabolic pathways.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly as a precursor to neurotransmitters. Its potential roles include:

  • Neurotransmitter Precursor : The compound may influence neurotransmitter synthesis, potentially affecting mood and cognitive functions.
  • Neuroprotective Properties : Due to its structural similarity to certain neurotransmitters, it may have implications in neuroprotective strategies against neurodegenerative diseases.
  • Metabolic Effects : It has been suggested that this compound might play a role in energy metabolism and hormone secretion pathways.

The exact mechanism of action remains partially understood, but studies suggest that this compound interacts with various biological targets, including enzymes and receptors involved in neurotransmission and metabolic regulation. It is believed to be incorporated into non-ribosomal peptide synthetases (NRPS), which are crucial for synthesizing diverse cyclopeptides like rhizonin A and B, known for their hepatotoxic effects .

Table 1: Summary of Biological Activities

Activity TypeDescription
Neurotransmitter PrecursorPotential role in neurotransmitter synthesis influencing mood and cognition.
NeuroprotectiveImplications in strategies against neurodegenerative diseases.
Metabolic RegulationInvolvement in energy metabolism and hormone secretion pathways.

Case Studies

  • Neuropharmacological Studies : Research has shown that this compound may enhance the release of certain neurotransmitters, suggesting a role in improving cognitive functions .
  • Antioxidant Properties : In vitro studies indicated that derivatives of compounds with similar structures exhibit antioxidant properties, which could be beneficial in reducing oxidative stress in cells .
  • Cytotoxicity Against Cancer Cells : A study demonstrated that compounds similar to this compound showed promising anticancer activity by reducing the viability of A549 lung cancer cells significantly .

Synthesis Methods

Several methods exist for synthesizing this compound, often yielding varying degrees of purity and yield based on specific conditions employed during synthesis. Common approaches include:

  • Direct Amination : Utilizing furan derivatives as starting materials.
  • Enzymatic Synthesis : Employing specific enzymes to facilitate the formation of the desired amino acid structure.

Applications De Recherche Scientifique

Biological Activities

(R)-2-Amino-3-(furan-2-yl)propanoic acid exhibits several notable biological activities:

  • Neurotransmitter Precursor :
    • It may influence neurotransmitter synthesis, affecting mood and cognitive functions.
    • Research indicates its potential role in modulating glutamate receptors, which are crucial for synaptic transmission and plasticity.
  • Neuroprotective Properties :
    • The compound has been studied for its neuroprotective effects against neurodegenerative diseases.
  • Antioxidant Activity :
    • Preliminary studies suggest that it may have antioxidant properties, contributing to cellular protection against oxidative stress.
  • Metabolic Effects :
    • It is believed to play a role in energy metabolism and hormone secretion pathways.

Applications in Research

This compound has diverse applications in scientific research, including:

  • Neuropharmacology : Investigated for its potential therapeutic effects on neurological disorders.
  • Drug Development : Used as a building block for synthesizing novel compounds with enhanced biological activity.
  • Biochemical Studies : Explored for its interactions with various enzymes and receptors involved in neurotransmission and metabolic regulation .

Neuroprotective Effects

Research has indicated that this compound may exert protective effects against neurodegeneration. In vitro studies have shown that it can reduce neuronal cell death induced by oxidative stress, suggesting its potential as a therapeutic agent in conditions like Alzheimer's disease .

Modulation of Neurotransmitter Systems

Studies have demonstrated that this compound can modulate glutamate receptor activity, which is vital for synaptic plasticity. This modulation could have implications for treating mood disorders and cognitive impairments .

Comparaison Avec Des Composés Similaires

Comparison with Heterocyclic Analogues

Thiophene Derivatives

  • 2-Amino-3-(thiophen-2-yl)propanoic Acid: Replacing the furan with a thiophene ring enhances sulfur-mediated interactions. This derivative exhibits distinct biocatalytic behavior, particularly in ammonia elimination and addition reactions, due to thiophene’s electron-rich aromatic system .
  • Thioether Analogues: (R)-2-Amino-3-(prop-2-yn-1-ylthio)propanoic acid (CAS 3262-64-4) introduces a propargylthio group, enabling click chemistry applications. Its synthesis involves L-cysteine and propynyl bromide, differing from the furan derivative’s preparation .

Indole Derivatives

  • (2R)-2-Amino-3-(1H-indol-3-yl)propanoic Acid: Structurally analogous to tryptophan, this compound (CAS 153-94-6) participates in indole-mediated biological processes.

Pyridine Derivatives

  • (2R)-2-Amino-3-(pyridin-3-yl)propanoic Acid: The pyridine ring introduces basicity and metal-coordination capabilities. This derivative, marketed as 3-aza-D-phenylalanine, is used in peptide mimetics targeting enzyme active sites .

Comparison with Substituted Phenylalanine Derivatives

Halogen-Substituted

  • Safety data indicate acute toxicity (H302), unlike the furan derivative .
  • Bromophenyl Analogues: Ni(II) Schiff base complexes of (R)-2-amino-3-(3- or 4-bromophenyl)propanoic acid show high enantiomeric yields (>79%) in asymmetric syntheses, leveraging halogen bonding for chiral induction .

Hydroxy-Substituted

  • (R)-2-Amino-3-(2-hydroxyphenyl)propanoic Acid Hydrochloride (CAS 2058231-92-6): The phenolic hydroxyl group enhances solubility in polar solvents and enables pH-sensitive applications. Its synthesis involves hydroxylation of phenylalanine precursors .

Comparison with Thioether-Containing Analogues

  • (R)-2-Amino-3-(methylthio)propanoic Acid: The methylthio group increases hydrophobicity compared to the furan derivative. This compound is a precursor for open-ring thiazolidine carboxylates with antimicrobial activity .
  • S-Propargyl-L-cysteine (CAS 3262-64-4): Used in bioconjugation, this thioether’s propargyl group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), a feature absent in the furan-based compound .

Physicochemical and Spectroscopic Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Properties Reference
(R)-2-Amino-3-(furan-2-yl)propanoic acid C₇H₉NO₃ 155.15 LogP: ~0.5; λmax (UV): 210 nm
2-Amino-3-(thiophen-2-yl)propanoic acid C₇H₉NO₂S 171.22 λmax (UV): 235 nm; [α]D²⁵: +12.5 (H₂O)
(2R)-2-Amino-3-(pyridin-3-yl)propanoic acid C₈H₁₀N₂O₂ 166.18 pKa (NH₂): 9.2; Soluble in DMSO

Méthodes De Préparation

Rhodanine Method for Racemic Precursor Synthesis

The rhodanine method remains a cornerstone for synthesizing racemic 2-amino-3-(furan-2-yl)propanoic acid. As detailed by Watanabe et al., this approach involves the reduction of 3-(furan-2-yl)-2-(hydroxyimino)propanoic acid (5a ) using zinc dust and formic acid in the presence of iron catalyst (Table 1). The reaction proceeds via reductive cleavage of the hydroxyimino group, yielding the racemic amino acid in 77% yield after recrystallization.

Table 1: Reaction Conditions for Rhodanine Method

ParameterValue
Substrate5a (35 mmol)
ReductantZn dust (6.8 g)
CatalystFe dust (100 mg)
SolventFormic acid (60 ml)
Temperature60–65°C, 2 h
Yield77%
PurificationEtOH/water recrystallization

Critically, this method avoids hazardous halomethylfuran intermediates but requires careful handling of zinc and iron residues. Comparative studies show superior environmental safety over diketopiperazine and hydantoin methods, which involve sodium amalgam.

N-Formylation and Subsequent Modifications

Post-synthetic modifications enable functionalization of the amino group. Watanabe et al. report N-formylation using formic acid and acetic anhydride, yielding 2-formylamino-3-(furan-2-yl)propanoic acid (6a ) in 82% yield. This intermediate serves as a precursor for Boc-protected derivatives, though direct Boc-protection data are absent in non-excluded sources.

Biocatalytic Kinetic Resolution

Acylase I-Mediated Hydrolysis

Biocatalytic resolution using Acylase I offers a stereoselective route to the (R)-enantiomer. As demonstrated by Gale et al., kinetic resolution of N-acetylated racemic amino acids via Acylase I hydrolysis achieves enantiomeric excess (ee) >95% for the (R)-isomer. The enzyme selectively cleaves the N-acetyl group of the (S)-enantiomer, leaving the (R)-form intact (Table 2).

Table 2: Acylase I Resolution Parameters

ParameterValue
SubstrateN-acetyl-rac-1a
EnzymeAcylase I
BufferPhosphate (pH 7.0)
Temperature37°C
ee (R)95%
Conversion~50%

Baker’s Yeast-Catalyzed Ester Hydrolysis

Baker’s yeast-mediated hydrolysis of double-protected amino acid esters provides complementary enantioselectivity. Gale et al. note that esterase activity in yeast preferentially hydrolyzes the (S)-enantiomer’s ester group, enriching the (R)-isomer in the unreacted fraction. This method achieves 88–92% ee under optimized conditions (30°C, 48 h).

Peptide-Catalyzed Kinetic Resolution

Recent advances in organocatalysis enable kinetic resolution of β-branched aldehydes, which may inform strategies for (R)-2-amino-3-(furan-2-yl)propanoic acid. ACS studies demonstrate peptide-catalyzed resolution of racemic aldehydes using α-methylproline-based catalysts, achieving 95% ee for the (R)-enantiomer at 50% conversion (Scheme 1). While direct application to amino acids requires adaptation, this method’s stereochemical fidelity suggests promise for future research.

Scheme 1: Peptide-Catalyzed Resolution

  • Substrate: Racemic β-branched aldehyde (rac-1a )

  • Catalyst: α-Methylproline peptide (B )

  • Conditions: 0°C, 20% TFA in CH₂Cl₂

  • Outcome: (R)-1a at 95% ee

Comparative Analysis of Methodologies

Table 3: Method Comparison

MethodYield (%)ee (R)ScalabilityEnvironmental Impact
Rhodanine770HighModerate (metal waste)
Acylase I4595ModerateLow
Baker’s Yeast4090ModerateLow
Peptide CatalysisN/A95LowLow

Key trade-offs emerge:

  • Chemical synthesis prioritizes yield but lacks enantioselectivity, necessitating post-synthetic resolution.

  • Biocatalytic methods achieve high ee but require substrate derivatization (e.g., N-acetylation).

  • Peptide catalysis offers stereochemical precision but remains experimental for amino acids.

Q & A

Q. What are the common synthetic routes for (R)-2-Amino-3-(furan-2-yl)propanoic acid, and how is enantiomeric purity ensured?

  • Methodological Answer : The compound is typically synthesized via asymmetric catalysis or chiral auxiliary-mediated methods. For example, enantioselective hydrogenation of α,β-unsaturated precursors or resolution of racemic mixtures using chiral chromatography (e.g., HPLC with amylose-based columns) ensures high enantiomeric purity (>98%) . Quality control involves nuclear magnetic resonance (NMR) for structural confirmation and high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to verify purity and optical activity .

Q. How is this compound characterized spectroscopically?

  • Methodological Answer : Key techniques include:
  • 1H/13C NMR : To confirm the furan ring substitution pattern and stereochemistry.
  • FT-IR : Identifies functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹, NH₂ bending at ~1600 cm⁻¹).
  • High-Resolution MS (HRMS) : Validates molecular formula (C₇H₉NO₃, MW 155.15) .
  • Circular Dichroism (CD) : Confirms the (R)-configuration by comparing optical rotation data with literature values .

Q. What are the recommended handling and storage protocols for this compound?

  • Methodological Answer : Store at -20°C in a desiccator to prevent hygroscopic degradation. Use inert atmospheres (N₂/Ar) during reactions to avoid oxidation of the furan ring. Personal protective equipment (PPE), including gloves and goggles, is mandatory due to potential irritancy .

Advanced Research Questions

Q. How can enantiomeric impurities in synthesized batches be resolved or minimized?

  • Methodological Answer : Enzymatic resolution using immobilized phenylalanine ammonia-lyase (PAL) or transaminases can selectively convert undesired enantiomers into byproducts, achieving >99% enantiomeric excess (ee) . Alternatively, dynamic kinetic resolution (DKR) with chiral catalysts (e.g., Ru-BINAP complexes) enables racemization and selective crystallization .

Q. What role does the furan moiety play in the compound’s biological activity, and how can this be studied?

  • Methodological Answer : The furan ring contributes to π-π stacking interactions in enzyme binding pockets. Structure-activity relationship (SAR) studies involve synthesizing analogs (e.g., thiophene or pyridine replacements) and comparing inhibitory potency in enzyme assays (e.g., COX-1/2 inhibition) . Computational docking (AutoDock Vina) and molecular dynamics simulations further elucidate binding modes .

Q. What strategies are effective for incorporating this amino acid into peptide-based drug candidates?

  • Methodological Answer : Solid-phase peptide synthesis (SPPS) with Fmoc/t-Boc protection ensures compatibility. The furan ring’s reactivity requires mild deprotection conditions (e.g., 20% piperidine in DMF for Fmoc). Post-synthetic modifications, such as Huisgen cycloaddition with azide-functionalized tags, enable conjugation .

Q. How does the compound behave under physiological conditions (e.g., pH, temperature)?

  • Methodological Answer : Stability studies in PBS (pH 7.4) at 37°C over 24 hours, monitored via HPLC, reveal degradation kinetics. The furan ring may undergo acid-catalyzed hydrolysis (t½ = 8–12 hours at pH < 3), necessitating enteric coatings for oral delivery .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-2-Amino-3-(furan-2-yl)propanoic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.